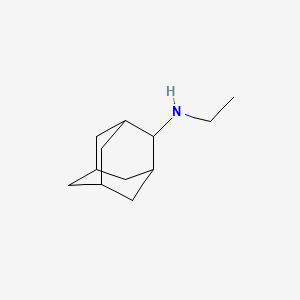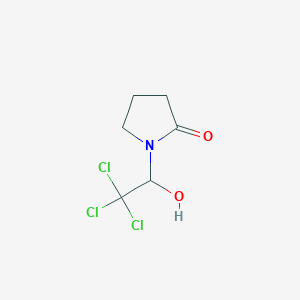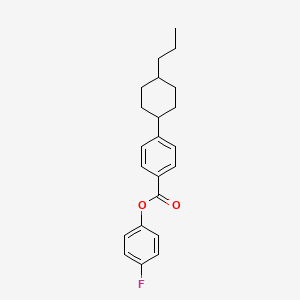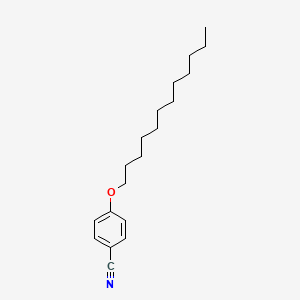
N-ethyladamantan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyladamantan-2-amine is an organic compound with the molecular formula C12H21N. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the adamantane framework. This structural feature imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyladamantan-2-amine typically involves the alkylation of adamantan-2-amine with ethyl halides. One common method is the nucleophilic substitution reaction, where adamantan-2-amine reacts with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
N-ethyladamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyladamantan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Ethyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-ethyladamantan-2-one.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
科学的研究の応用
N-ethyladamantan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N-ethyladamantan-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways.
類似化合物との比較
Similar Compounds
Adamantan-2-amine: Lacks the ethyl group, leading to different chemical properties.
N-methyladamantan-2-amine: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and biological activity.
N-propyladamantan-2-amine: Has a propyl group, which affects its solubility and interaction with molecular targets.
Uniqueness
N-ethyladamantan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications.
特性
分子式 |
C12H21N |
|---|---|
分子量 |
179.30 g/mol |
IUPAC名 |
N-ethyladamantan-2-amine |
InChI |
InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3 |
InChIキー |
LBUOWFRNFOQBRE-UHFFFAOYSA-N |
正規SMILES |
CCNC1C2CC3CC(C2)CC1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)
